molecular formula C16H14FN5S B8472670 Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-

Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-

Cat. No.: B8472670
M. Wt: 327.4 g/mol
InChI Key: NIXILFJVLKDGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]- is a useful research compound. Its molecular formula is C16H14FN5S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14FN5S

Molecular Weight

327.4 g/mol

IUPAC Name

5-ethyl-6-[[2-(6-fluoropyridin-2-yl)imidazol-1-yl]methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C16H14FN5S/c1-2-13-12(20-16-22(13)8-9-23-16)10-21-7-6-18-15(21)11-4-3-5-14(17)19-11/h3-9H,2,10H2,1H3

InChI Key

NIXILFJVLKDGLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1C=CS2)CN3C=CN=C3C4=NC(=CC=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole (120 mg, 0.6 mmol), 2-fluoro-6-(1H-imidazol-2-yl)pyridine (82 mg, 0.6 mmol) and potassium carbonate (278 mg, 2.4 mmol) in DMF (6 mL) is stirred at room temperature for 48 h. Brine (15 mL) and methylene chloride (20 mL) are added. The organic layer is separated and the aqueous layer is extracted with methylene chloride (2×20 mL). The combined organic layers are washed with brine (3×15 mL) and dried. The solvent is removed in vacuo. The residue is purified by preparative TLC to give 32 mg of 5-ethyl-6-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-imidazo[2,1-b]thiazole as an oil. 1H NMR (CDCl3): 8.10, dd (1H); 7.82, dd (1H); 7.35, d (1H); 7.26, d (1H); 7.12, d (1H); 6.83, dd (1H); 6.80, d (1H); 5.92, s (2H); 2.90, q (2H); 1.07, t (3H).
Name
6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
15 mL
Type
solvent
Reaction Step Two

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